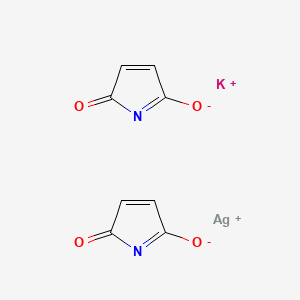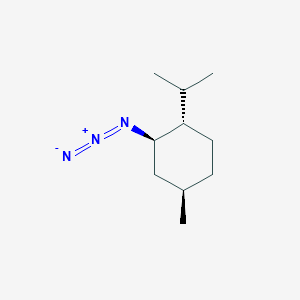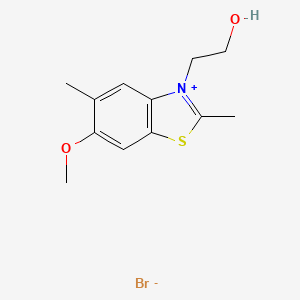
2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid is an organic compound that belongs to the class of thiazolidines This compound is characterized by the presence of a thiazolidine ring, a cyano group attached to a phenyl ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid typically involves the reaction of 4-cyanobenzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets. The cyano group and thiazolidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-cyanophenyl)-5-(4-n-alkyl- and alkoxyphenyl)pyridines: These compounds share the cyano-phenyl structure but differ in the heterocyclic ring and substituents.
Thiourea derivatives: These compounds contain sulfur and nitrogen atoms similar to thiazolidines but have different functional groups and applications.
Uniqueness
2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidine ring and cyano group make it a versatile compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C11H10N2O2S |
|---|---|
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
2-(4-cyanophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c12-5-7-1-3-8(4-2-7)10-13-9(6-16-10)11(14)15/h1-4,9-10,13H,6H2,(H,14,15) |
Clé InChI |
YIALWNWWJOVCJG-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(S1)C2=CC=C(C=C2)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)



